5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide
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Overview
Description
5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The addition of bromine atoms and the octahydro structure makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under a constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is tetraethylammonium hexafluorophosphate (Et4NPF6) and the co-solvent is a mixture of hexafluoroisopropanol (HFIP) and nitromethane (CH3NO2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the electrochemical synthesis method mentioned above could be scaled up for industrial applications. The use of electrochemical methods is advantageous due to their efficiency, selectivity, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, depending on its structure and functional groups. For example, derivatives of benzothiophene have been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-1,1-dioxide: A similar compound with a simpler structure.
6-Aminobenzo[b]thiophene 1,1-dioxide: Known for its inhibitory effects on the STAT3 pathway.
2-Substituted benzo[b]thiophenes: Used in pharmaceuticals and materials science.
Uniqueness
5,6-Dibromooctahydro-1-benzothiophene 1,1-dioxide is unique due to the presence of bromine atoms and the octahydro structure, which may confer specific reactivity and biological activity not seen in simpler benzothiophene derivatives.
Properties
Molecular Formula |
C8H12Br2O2S |
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Molecular Weight |
332.05 g/mol |
IUPAC Name |
5,6-dibromo-2,3,3a,4,5,6,7,7a-octahydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H12Br2O2S/c9-6-3-5-1-2-13(11,12)8(5)4-7(6)10/h5-8H,1-4H2 |
InChI Key |
XZWWZQICRWKCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2C1CC(C(C2)Br)Br |
Origin of Product |
United States |
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